9H-Fluoren-9-ol

Catalog No.
S582610
CAS No.
1689-64-1
M.F
C13H10O
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Fluoren-9-ol

CAS Number

1689-64-1

Product Name

9H-Fluoren-9-ol

IUPAC Name

9H-fluoren-9-ol

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C13H10O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H

InChI Key

AFMVESZOYKHDBJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)O

Synonyms

9-Fluorenol; Fluoren-9-ol; 9-Fluorenyl Alcohol; 9-Hydroxy-9H-fluorene; 9-Hydroxyfluorene; NSC 5320

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)O

Pharmaceutical Research

Fluorenol exhibits promising potential in developing novel therapeutic agents due to its unique properties:

  • Bioavailability: Studies suggest fluorenol possesses good bioavailability, meaning it can be readily absorbed by the body []. This is crucial for developing effective drugs.
  • Antioxidant Activity: Fluorenol demonstrates significant antioxidant properties, offering potential benefits in treating conditions associated with oxidative stress, such as neurodegenerative diseases [].
  • Enzyme Inhibition: Research explores fluorenol's ability to inhibit specific enzymes involved in various disease processes, potentially leading to new treatment strategies [].

These characteristics position fluorenol as a valuable research tool in drug discovery and development.

Chemical Synthesis

Fluorenol serves as a valuable building block in organic synthesis due to its:

  • Reactivity: The presence of the hydroxyl group (OH) in fluorenol makes it reactive and readily participates in various chemical reactions, allowing for the synthesis of complex molecules.
  • Versatility: Fluorenol can be further modified at different positions on its structure, enabling the creation of diverse functional groups with specific properties.

These features make fluorenol a versatile platform for synthesizing novel compounds with potential applications in various fields, including pharmaceuticals, materials science, and organic electronics.

Biotechnology

Fluorenol plays a role in research related to:

  • Biomarkers: Studies explore the potential of fluorenol as a biomarker, a molecule indicating the presence or progression of a specific disease []. This application could be beneficial in early diagnosis and treatment monitoring.
  • Drug Delivery Systems: Research investigates the use of fluorenol in developing drug delivery systems, aiming to improve drug targeting and efficacy [].

9H-Fluoren-9-ol, also known as hydroxyfluorene, is an organic compound with the molecular formula C₁₃H₁₀O. It is a derivative of fluorene, characterized by the presence of a hydroxyl group (-OH) attached to the non-aromatic carbon at position 9. This compound appears as a white to cream-colored solid at room temperature and has a melting point of approximately 427.6 K (154.5 °C) .

Fluorenol's mechanism of action as an insecticide and algaecide is not well-understood. More research is needed to elucidate its specific effects on target organisms [].

Fluorenol's toxicity in humans and animals remains unknown []. It exhibits toxicity towards aquatic organisms, including algae, bacteria, and crustaceans []. As with any organic compound, proper handling practices are essential to avoid inhalation, ingestion, or skin contact.

Data Gaps:

  • Extensive data on fluorenol's environmental fate and persistence is lacking.
  • Information on its specific effects on various organisms and potential bioaccumulation is limited.

Further Research:

  • Exploration of fluorenol's potential applications in organic synthesis.
  • In-depth investigation of its mechanism of action as an insecticide and algaecide.
  • Comprehensive toxicological studies to determine its safety profile.

9H-Fluoren-9-ol can undergo several chemical transformations:

  • Oxidation: It can be oxidized to form fluorenone, a ketone, through various oxidizing agents .
  • Reactions with Acids: In acidic conditions, it may participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyl group, which can activate adjacent aromatic systems.
  • Reduction: The compound can also be reduced to form other derivatives, although specific reduction pathways are less commonly documented.

Synthesis of 9H-Fluoren-9-ol can be achieved through several methods:

  • Hydroxylation of Fluorene: Direct hydroxylation of fluorene using hydroxylating agents under controlled conditions.
  • Reduction of Fluorenone: Fluorenone can be reduced to 9H-Fluoren-9-ol using reducing agents such as lithium aluminum hydride or sodium borohydride .
  • Grignard Reaction: A Grignard reagent derived from fluorene can react with water or alcohols to yield 9H-Fluoren-9-ol.

The applications of 9H-Fluoren-9-ol are diverse:

  • Research Chemical: It is used in pharmacological studies and research related to wakefulness and cognitive enhancement.
  • Insecticide and Algaecide: Historically, it has been patented for use as an insecticide and algaecide due to its toxicity towards certain aquatic organisms .
  • Chemical Intermediate: It serves as an intermediate in organic synthesis for various chemical compounds.

Several compounds share structural similarities with 9H-Fluoren-9-ol, notably within the class of hydroxyfluorenes and related aromatic compounds:

Compound NameStructureNotable Properties
FluoreneC₁₃H₁₀Parent compound; lacks hydroxyl group
FluorenoneC₁₃H₉OOxidized form; ketone with different reactivity
2-HydroxyfluoreneC₁₃H₉OHydroxyl group at position 2; different biological activity
9-MethylfluoreneC₁₄H₁₂Methylated derivative; altered physical properties

These compounds differ mainly in their functional groups and positions of substituents, which significantly influence their chemical behavior and biological activities.

Physical Description

White or cream-colored powder; [Alfa Aesar MSDS]

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

182.073164938 g/mol

Monoisotopic Mass

182.073164938 g/mol

Heavy Atom Count

14

Appearance

Assay:≥98%A crystalline solid

Melting Point

153.5 °C

UNII

BV0Q72R613

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

1689-64-1

Wikipedia

Fluorenol

General Manufacturing Information

9H-Fluoren-9-ol: INACTIVE

Dates

Modify: 2023-08-15

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